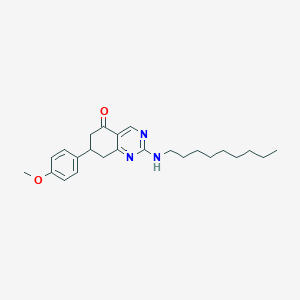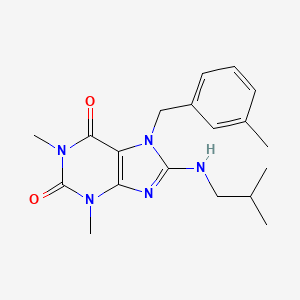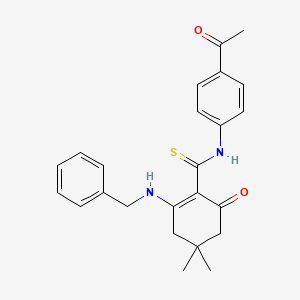![molecular formula C22H19N5O2S B10863781 4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10863781.png)
4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by its unique structure, which includes a phthalazine moiety and a benzenesulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazine derivative. The phthalazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with a benzenesulfonamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
化学反应分析
Types of Reactions
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-METHYL-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
- 4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE
Uniqueness
4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its phthalazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in scientific research and potential therapeutic uses.
属性
分子式 |
C22H19N5O2S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
4-methyl-N-[2-[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N5O2S/c1-16-10-12-19(13-11-16)30(28,29)27-21-9-5-3-7-18(21)15-24-26-22-20-8-4-2-6-17(20)14-23-25-22/h2-15,27H,1H3,(H,25,26)/b24-15+ |
InChI 键 |
JQAXDCPWCMYSSO-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC3=NN=CC4=CC=CC=C43 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC3=NN=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one](/img/structure/B10863702.png)
![1-(benzylsulfanyl)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10863707.png)
![methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B10863709.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)


![10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863734.png)

![2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B10863746.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10863747.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863748.png)
![2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
![3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10863754.png)
![{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(2-methoxy-2-oxoethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(cyano)azanide](/img/structure/B10863760.png)
